4-Bromo-2-fluoro-5-methylbenzamide
Overview
Description
4-Bromo-2-fluoro-5-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine, fluorine, and a methyl group
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-fluoro-5-methylbenzamide is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
This compound acts as an androgen-receptor antagonist . This prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
Biochemical Pathways
The compound’s action affects the androgen signaling pathway . By blocking the androgen receptor, it prevents the normal functioning of this pathway, which plays a crucial role in the development and maintenance of male sexual characteristics .
Result of Action
The result of this compound’s action is the inhibition of the androgen receptor . This can have various effects at the molecular and cellular level, depending on the context. For example, in the context of prostate cancer, where androgens and the androgen receptor play a role in disease progression, this compound could potentially slow down or halt the progression of the disease .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-fluoro-5-methylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as an intermediate in the synthesis of certain androgen-receptor antagonists, which block androgens from binding to the androgen receptor and prevent nuclear translocation and co-activator recruitment of the ligand-receptor complex . This interaction is crucial for its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as an androgen-receptor antagonist, it can alter the expression of genes regulated by androgens, thereby affecting cellular proliferation and differentiation . Additionally, its impact on cellular metabolism can lead to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function. The compound’s ability to block androgen receptors is a key aspect of its molecular mechanism, as it prevents the activation of androgen-responsive genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including alterations in liver and kidney function . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity. For example, the formation of reactive intermediates during metabolism can lead to cellular damage if not properly detoxified.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluoro-5-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-fluorobenzoic acid with methylamine hydrochloride. The reaction is typically carried out in the presence of a coupling reagent such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate and a base like diisopropylethylamine in dichloromethane. The reaction mixture is stirred at room temperature for about 2 hours, followed by hydrolysis and extraction with dichloromethane. The organic layers are combined, washed with brine, dried over magnesium sulfate, and purified by flash column chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated equipment can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids and amines, respectively.
Scientific Research Applications
4-Bromo-2-fluoro-5-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-N-methylbenzamide
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluorobenzamide
Uniqueness
4-Bromo-2-fluoro-5-methylbenzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a methyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a unique scaffold for designing new molecules with specific biological or chemical activities.
Properties
IUPAC Name |
4-bromo-2-fluoro-5-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIILNNLSWGFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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